5-Amino-6-nitroquinoline 5-Amino-6-nitroquinoline Electrochemical reduction of 5-amino-6-nitroquinoline has been studied at carbon paste electrode by differential pulse voltammetry, direct current voltammetry, adsorptive stripping voltammetry and HPLC with electrochemical detection.

Brand Name: Vulcanchem
CAS No.: 35975-00-9
VCID: VC21103439
InChI: InChI=1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2
SMILES: C1=CC2=C(C=CC(=C2N)[N+](=O)[O-])N=C1
Molecular Formula: C9H7N3O2
Molecular Weight: 189.17 g/mol

5-Amino-6-nitroquinoline

CAS No.: 35975-00-9

Cat. No.: VC21103439

Molecular Formula: C9H7N3O2

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-6-nitroquinoline - 35975-00-9

Specification

CAS No. 35975-00-9
Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
IUPAC Name 6-nitroquinolin-5-amine
Standard InChI InChI=1S/C9H7N3O2/c10-9-6-2-1-5-11-7(6)3-4-8(9)12(13)14/h1-5H,10H2
Standard InChI Key TYBYHEXFKFLRFT-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2N)[N+](=O)[O-])N=C1
Canonical SMILES C1=CC2=C(C=CC(=C2N)[N+](=O)[O-])N=C1

Introduction

Chemical Identity and Structure

5-Amino-6-nitroquinoline is a substituted quinoline featuring an amino group at the 5-position and a nitro group at the 6-position of the quinoline ring system. This dual functionalization creates a compound with interesting reactivity patterns and applications.

Basic Identification

The compound is definitively characterized by the following identification parameters:

ParameterInformation
Chemical FormulaC9H7N3O2
Molecular Weight189.1708
CAS Registry Number35975-00-9
IUPAC Standard InChIKeyTYBYHEXFKFLRFT-UHFFFAOYSA-N
EINECS Number252-822-6

The structure consists of a quinoline core with an amino (-NH2) group at position 5 and a nitro (-NO2) group at position 6 .

Alternative Nomenclature

The compound is known by several synonyms in chemical databases and literature:

  • 6-Nitroquinolin-5-ylamine

  • 6-Nitro-5-quinolinamine

  • 5-Quinolinamine, 6-nitro-

  • 6-Nitro-5-quinolineamine

Physical Properties

5-Amino-6-nitroquinoline exhibits distinct physical characteristics that are important for its handling, purification, and application in various chemical processes.

Appearance and Basic Properties

The compound appears as a light yellow to yellow solid with a distinct ochre-yellow fluffy powder consistency . Its physical state at room temperature is solid, and it is characterized by a high melting point.

Thermal Properties

PropertyValue
Melting Point272-273°C (with decomposition)
Boiling Point324.42°C (rough estimate)

The high melting point with decomposition indicates thermal instability at elevated temperatures, which is an important consideration for processing and handling .

Other Physical Parameters

PropertyValue
Density1.3249 g/cm³ (rough estimate)
Refractive Index1.6500 (estimate)
pKa3.81±0.15 (Predicted)

These parameters are essential for analytical identification and purification procedures .

Chemical Properties and Reactivity

The chemical behavior of 5-amino-6-nitroquinoline is largely governed by the electronic effects of the amino and nitro substituents on the quinoline ring system.

Solubility Profile

The compound displays limited solubility in common organic solvents:

  • Slightly soluble in chloroform

  • Slightly soluble in methanol

This restricted solubility profile may necessitate specialized solvent systems for reactions or purifications involving this compound.

Stability Considerations

5-Amino-6-nitroquinoline is reported to be hygroscopic, meaning it readily absorbs moisture from the surrounding environment . This property necessitates specific storage conditions to maintain compound integrity.

Functional Group Reactivity

The compound contains two key functional groups with distinct reactivity:

  • The amino group (-NH2) at position 5 can participate in:

    • Nucleophilic substitution reactions

    • Condensation reactions

    • Diazotization reactions

  • The nitro group (-NO2) at position 6 can undergo:

    • Reduction to form an amino group

    • Electron-withdrawing effects influencing the reactivity of the quinoline ring

The proximity of these two groups with opposing electronic effects (amino being electron-donating and nitro being electron-withdrawing) creates unique reactivity patterns.

Synthesis and Preparation

The preparation of 5-amino-6-nitroquinoline typically involves selective nitration of appropriately substituted quinoline derivatives.

Applications and Uses

5-Amino-6-nitroquinoline serves various purposes in chemical research and pharmaceutical development.

Pharmaceutical Intermediates

The primary application of 5-amino-6-nitroquinoline appears to be as a key intermediate in the preparation of imidazoquinoline derivatives, which have significant pharmaceutical relevance . These derivatives have been investigated for:

  • Antiviral properties

  • Immunomodulatory effects

  • Potential anticancer activity

Analytical Chemistry Applications

The compound has been studied using various analytical techniques, including:

  • Differential pulse voltammetry

  • Direct current voltammetry

  • Adsorptive stripping voltammetry

  • HPLC with electrochemical detection

These analytical investigations suggest the compound's utility as a model substrate for electrochemical studies.

ParameterClassification
Hazard CodesXi (Irritant)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety Statements26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)
37/39 (Wear suitable gloves and eye/face protection)
WGK Germany3 (Severe hazard to waters)
Packing GroupIII

These classifications indicate that the compound requires careful handling with appropriate personal protective equipment .

Research Findings

Research on 5-amino-6-nitroquinoline itself appears limited in the provided search results, but some investigations into its electrochemical properties have been documented.

Electrochemical Studies

Electrochemical reduction of 5-amino-6-nitroquinoline has been studied using various techniques:

  • Carbon paste electrode measurements

  • Differential pulse voltammetry

  • Direct current voltammetry

  • Adsorptive stripping voltammetry

  • HPLC with electrochemical detection

These studies provide insights into the redox behavior of this compound, which is relevant for understanding its reactivity and potential applications in electrochemical systems.

Comparison with Related Compounds

While 5-amino-6-nitroquinoline has its unique properties, it is informative to note that related compounds have shown significant biological activities. For instance:

  • 8-hydroxy-5-nitroquinoline (NQ) has demonstrated high cytotoxicity against human cancer cell lines, with activity enhanced by copper

  • Nitroxoline (5-amino-8-hydroxyquinoline) has shown anti-microbial properties and potential anticancer activity

Though these are different compounds, they suggest potential research directions for investigating the biological activity of 5-amino-6-nitroquinoline.

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